![molecular formula C16H22F3N3O5S B2595633 Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate CAS No. 2460750-28-9](/img/structure/B2595633.png)
Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22F3N3O5S and its molecular weight is 425.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Key Intermediate in Pharmaceutical Synthesis
The compound serves as a crucial intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. For instance, a study by Wang et al. (2015) outlines the synthesis process from piperidin-4-ylmethanol through acylation, sulfonation, and substitution, achieving a total yield of 20.2% (Wang, Wenhui, Tang, & Xu, 2015).
Contribution to Anticancer Drug Development
Another research application is its role as an important intermediate for small molecule anticancer drugs, as detailed by Zhang, Ye, Xu, & Xu (2018). Their work established a rapid and high-yield synthetic method, contributing significantly to the development of drugs targeting dysfunctional signaling pathways in cancer (Zhang, Ye, Xu, & Xu, 2018).
Development of Deoxycytidine Kinase Inhibitors
In the preparation of potent deoxycytidine kinase (dCK) inhibitors, a new class of drugs, this compound again plays a pivotal role as a key intermediate. Zhang, Yan, Kanamarlapudi, Wu, & Keyes (2009) described an economical synthesis process for creating 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, showcasing the versatility of this compound in drug development (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).
Structural and Molecular Studies
The compound's structure and molecular properties have been extensively studied, providing insights into its potential applications in designing new pharmaceuticals. For example, Didierjean, Marin, Wenger, Briand, & Aubry (2004) conducted X-ray studies to understand the molecular packing and hydrogen bonding patterns, contributing to the knowledge base on piperidine derivatives (Didierjean, Marin, Wenger, Briand, & Aubry, 2004).
Activation of Human Small-Conductance Ca2+-Activated K+ Channels
Research by Hougaard et al. (2009) discovered a small molecule, GW542573X, which selectively activates SK1 subtype of human small-conductance Ca2+-activated K+ channels, demonstrating the potential for therapeutic applications in pain and inflammation management (Hougaard, Jensen, Dale, Miller, Davies, Eriksen, Strøbæk, Trezise, & Christophersen, 2009).
Mechanism of Action
Properties
IUPAC Name |
tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O5S/c1-10-9-12(27-28(24,25)16(17,18)19)21-13(20-10)11-5-7-22(8-6-11)14(23)26-15(2,3)4/h9,11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMWQSMSVXZKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

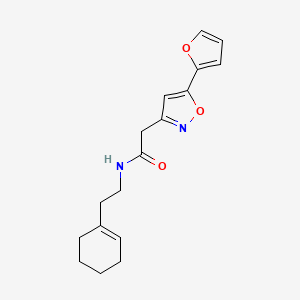
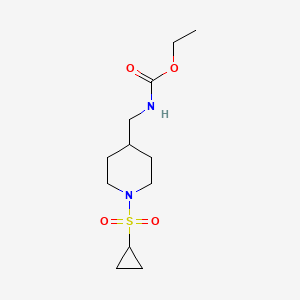
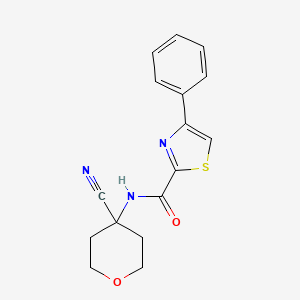
![2-((4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole](/img/structure/B2595555.png)
![N-(cyanomethyl)-2-{[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]amino}acetamide](/img/structure/B2595557.png)
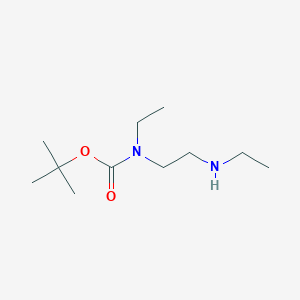
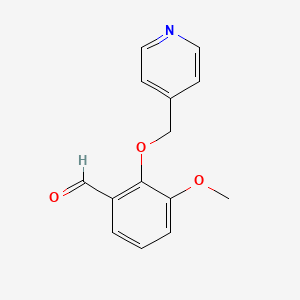

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxo-1-[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]ethanone](/img/structure/B2595562.png)
![2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2595568.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2595569.png)
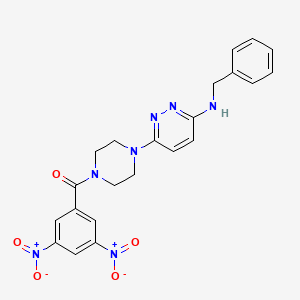
![3-fluoro-4-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide](/img/structure/B2595572.png)
